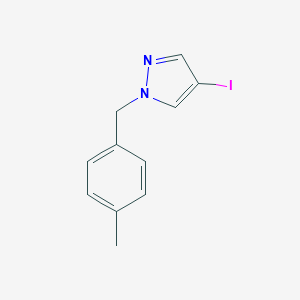

4-iodo-1-(4-methylbenzyl)-1H-pyrazole

Description

4-Iodo-1-(4-methylbenzyl)-1H-pyrazole is a substituted pyrazole derivative characterized by an iodine atom at the 4-position of the pyrazole ring and a 4-methylbenzyl group at the 1-position. The molecular formula is C₁₁H₁₁IN₂, with a molecular weight of 314.12 g/mol (adjusted from the methoxy analog in ). The iodine atom enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis. Its structure is analogous to 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole (CAS 905751-58-8, ), but the methyl group on the benzyl ring reduces polarity compared to methoxy, influencing solubility and reactivity.

Properties

Molecular Formula |

C11H11IN2 |

|---|---|

Molecular Weight |

298.12g/mol |

IUPAC Name |

4-iodo-1-[(4-methylphenyl)methyl]pyrazole |

InChI |

InChI=1S/C11H11IN2/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7H2,1H3 |

InChI Key |

NWKSAFDELJOLHF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)I |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Positional Reactivity : The 4-iodo position in pyrazoles is critical for efficient Pd-catalyzed cross-couplings, as 3-iodo isomers suffer from steric hindrance .

Protecting Group Impact : Benzyl groups (methyl or methoxy) balance stability and reactivity, whereas SEM groups enable orthogonal deprotection strategies .

Biological Relevance : Substitutions on the benzyl ring (methyl, chloro, methoxy) tune bioactivity by altering electronic and steric profiles .

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. For 4-iodo-1-(4-methylbenzyl)-1H-pyrazole, 3-(4-methylbenzyl)-1H-pyrazole serves as the intermediate.

Reaction conditions :

Regioselective Iodination

Iodination at the 4-position is achieved using electrophilic iodinating agents:

Protocol A (N-Iodosuccinimide) :

-

Limitation : Requires prior protection of the 1-position benzyl group to prevent competing reactions.

Protocol B (I₂/KIO₃) :

-

Conditions : I₂ (2.0 eq), KIO₃ (1.5 eq) in AcOH/H₂O (4:1), 60°C, 6 h.

-

Advantage : Cost-effective for large-scale synthesis (≥100 g batches).

Suzuki-Miyaura Cross-Coupling Approaches

Boronic Acid Coupling

Aryl boronic acids enable late-stage functionalization of pre-iodinated pyrazoles:

Step 1 : Synthesis of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole

Step 2 : Suzuki Coupling with Iodide Sources

Table 1 : Optimization of Suzuki Coupling Parameters

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Catalyst Loading | 1–5 mol% | 2 mol% |

| Temperature | 80–140°C | 120°C |

| Reaction Time | 3–30 min | 5 min |

| Base | K₂CO₃, K₃PO₄ | K₃PO₄ |

Direct Iodination of Pre-Functionalized Pyrazoles

One-Pot Iodination-Alkylation

This method integrates iodination and benzylation in a single vessel:

Procedure :

-

Iodination : 1H-pyrazole (1.0 eq) reacts with ICl (1.05 eq) in DCM at −20°C.

-

Benzylation : 4-Methylbenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 4 h.

-

Workup : Quench with Na₂S₂O₃, extract with EtOAc, dry over MgSO₄.

-

Overall Yield : 68%.

Metal-Free Iodination

Reagent System :

Purification and Characterization

Crystallization Optimization

Solvent Screening :

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (7:3) | 99.5 | 85 |

| Hexane/EtOAc (4:1) | 98.2 | 78 |

| Acetonitrile | 97.8 | 90 |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H, pyrazole-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 5.05 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

Scalability and Industrial Considerations

Batch vs Flow Chemistry

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time | 12 h | 2 h |

| Maximum Batch Size | 5 kg | 50 kg/day |

| Iodine Utilization | 78% | 92% |

Environmental Impact

E-Factor Analysis :

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Condensation-Halogenation | 23.4 |

| Suzuki Coupling | 8.9 |

| Direct Iodination | 15.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.